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Introduction
NCB-0846 is a potent and orally available small-molecule inhibitor of TRAF2- and NCK-

interacting kinase (TNIK), a key regulator of the canonical Wnt/β-catenin signaling pathway.[1]

[2][3] Constitutive activation of the Wnt pathway is a critical driver in over 90% of colorectal

cancers (CRCs), making it a prime therapeutic target.[4] NCB-0846 has demonstrated

significant anti-tumor activity in preclinical models, including patient-derived xenografts, by

suppressing Wnt signaling and abrogating cancer stem cell (CSC) properties.[1][3][4]

Patient-derived organoids (PDOs) have emerged as a superior preclinical model system,

closely recapitulating the genetic and phenotypic heterogeneity of individual tumors.[5][6][7]

This document provides detailed application notes and protocols for the treatment of colorectal

cancer patient-derived organoids with NCB-0846, offering a framework for assessing its

therapeutic efficacy in a patient-relevant 3D culture system.

Mechanism of Action of NCB-0846
NCB-0846 exerts its anti-cancer effects by binding to the ATP-binding pocket of TNIK in an

inactive conformation, thereby inhibiting its kinase activity with an IC50 of 21 nM.[8][9][10][11]

This inhibition disrupts the downstream phosphorylation of T-cell factor 4 (TCF4), a crucial step

in the activation of Wnt target gene transcription.[1] Consequently, the expression of Wnt target

genes, such as AXIN2 and MYC, is reduced, leading to the suppression of cancer cell
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proliferation and stemness.[1][12] NCB-0846 has also been shown to downregulate the

expression of CSC markers like CD44 and CD133.[8][12]
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Caption: NCB-0846 inhibits TNIK, preventing TCF4 activation and subsequent transcription of

Wnt target genes.

Quantitative Data Summary
The following tables summarize the key quantitative data reported for NCB-0846 in preclinical

studies.

Table 1: In Vitro Activity of NCB-0846
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Parameter Cell Line / Target Value Reference

IC50 (TNIK inhibition) Cell-free assay 21 nM [8][9][10][11]

TCF4 Phosphorylation

Inhibition

HEK293, HCT116,

DLD-1

Partial at 0.1-0.3 µM,

Complete at 3 µM
[1][8][9]

Growth Inhibition

(IC50)
HCT116 (2D culture)

~6.8-fold more potent

than NCB-0970
[1][10]

Colony Formation

Inhibition
HCT116 (soft agar)

~20-fold more potent

than NCB-0970
[1][9][10]

Table 2: In Vivo Activity of NCB-0846 in Mouse Models

Model Treatment Outcome Reference

HCT116 Xenografts
40 or 80 mg/kg, oral,

BID

Tumor growth

suppression
[13]

Apcmin/+ Mice
22.5, 45, 90 mg/kg,

oral, BID

Dose-dependent

reduction in tumor

multiplicity and size

[1][14]

Patient-Derived

Xenografts
Orally administrable

Suppression of tumor

growth
[4]

Experimental Protocols
Protocol 1: Establishment and Culture of Colorectal
Cancer Patient-Derived Organoids
This protocol is adapted from established methods for generating colorectal cancer PDOs.[2][9]

[12]

Materials:

Fresh colorectal cancer tissue from surgical resection or biopsy

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.jove.com/t/20333/crc-organoid-culture-method-to-obtain-3d-organoids-from-colorectal
https://pubmed.ncbi.nlm.nih.gov/39520596/
https://www.researchgate.net/publication/380975954_Protocol_for_generation_of_and_high-throughput_drug_testing_with_patient-derived_colorectal_cancer_organoids
https://www.researchgate.net/figure/NCB-0846-inhibits-cancer-cell-growth-in-vitro-and-in-vivo-a-ATP-production-of-HCT116_fig1_306941964
https://www.dkfz.de/fileadmin/user_upload/Abteilungen/A240/Bilder/Protocols/IPTO_protocol.pdf
https://www.jove.com/t/20333/crc-organoid-culture-method-to-obtain-3d-organoids-from-colorectal
https://pubmed.ncbi.nlm.nih.gov/39520596/
https://www.dkfz.de/fileadmin/user_upload/Abteilungen/A240/Bilder/Protocols/IPTO_protocol.pdf
https://www.researchgate.net/publication/380975954_Protocol_for_generation_of_and_high-throughput_drug_testing_with_patient-derived_colorectal_cancer_organoids
https://www.dkfz.de/fileadmin/user_upload/Abteilungen/A240/Bilder/Protocols/IPTO_protocol.pdf
https://pubmed.ncbi.nlm.nih.gov/39520596/
https://www.researchgate.net/publication/380975954_Protocol_for_generation_of_and_high-throughput_drug_testing_with_patient-derived_colorectal_cancer_organoids
https://www.benchchem.com/product/b15608171?utm_src=pdf-body
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.781833/full
https://www.dkfz.de/fileadmin/user_upload/Abteilungen/A240/Bilder/Protocols/IPTO_protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5007443/
https://www.jove.com/v/68346/establishment-co-culture-system-patient-derived-colorectal-tumor
https://pubmed.ncbi.nlm.nih.gov/38809757/
https://pubmed.ncbi.nlm.nih.gov/39520596/
https://experiments.springernature.com/articles/10.1007/978-1-0716-1190-6_22
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tissue Collection Medium (Advanced DMEM/F12 with GlutaMAX, HEPES, Gentamicin)[10]

Digestion Buffer (Collagenase IV in Advanced DMEM/F12)

Basement Membrane Matrix (e.g., Matrigel)

CRC Organoid Culture Medium (Advanced DMEM/F12, N2 supplement, B27 supplement, N-

acetyl-L-cysteine, Nicotinamide, Human EGF, Noggin, R-spondin1, A-83-01, SB202190, Y-

27632)[5][10]

Phosphate-Buffered Saline (PBS)

Fetal Bovine Serum (FBS)

Procedure:

Tissue Collection and Transport: Collect fresh tumor tissue in ice-cold Tissue Collection

Medium and process within 2-4 hours.

Tissue Dissociation:

Wash the tissue multiple times with cold PBS.

Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.

Transfer fragments to a conical tube with Digestion Buffer and incubate at 37°C for 30-60

minutes with gentle agitation.

Neutralize the digestion with Advanced DMEM/F12 containing 10% FBS.

Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

Organoid Seeding:

Resuspend the cell pellet in an appropriate volume of ice-cold Basement Membrane

Matrix.
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Plate 30-50 µL droplets of the cell-matrix suspension into pre-warmed 24-well plates.

Incubate at 37°C for 15-30 minutes to solidify the matrix.

Gently add 500 µL of pre-warmed CRC Organoid Culture Medium to each well.

Organoid Culture and Maintenance:

Culture organoids at 37°C in a 5% CO₂ incubator.

Change the culture medium every 2-3 days.

Monitor organoid growth and morphology using a brightfield microscope.

Passage organoids every 7-14 days by mechanically or enzymatically disrupting them and

re-seeding in fresh matrix.

Protocol 2: NCB-0846 Treatment and Viability
Assessment of PDOs
Materials:

Established colorectal cancer PDO cultures

NCB-0846 stock solution (dissolved in DMSO)

CRC Organoid Culture Medium

Cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay)

96-well clear bottom plates

Procedure:

Organoid Plating for Drug Screening:

Harvest mature organoids and dissociate them into small fragments or single cells.
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Count the cells/fragments and resuspend in Basement Membrane Matrix at a desired

density.

Seed 10-20 µL of the organoid-matrix suspension per well in a 96-well plate.

After solidification, add 100 µL of CRC Organoid Culture Medium.

NCB-0846 Treatment:

Prepare a serial dilution of NCB-0846 in CRC Organoid Culture Medium. A suggested

starting concentration range is 0.01 µM to 10 µM. Include a DMSO vehicle control.

After allowing the organoids to establish for 24-48 hours, carefully remove the existing

medium and replace it with the medium containing the different concentrations of NCB-
0846 or vehicle control.

Incubate the plate for 72-96 hours at 37°C and 5% CO₂.

Cell Viability Assessment:

Equilibrate the plate and the viability reagent to room temperature.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Mix by orbital shaking for 5 minutes to induce cell lysis.

Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

Measure luminescence using a plate reader.

Data Analysis:

Normalize the luminescence readings to the vehicle control.

Plot the dose-response curve and calculate the IC50 value using appropriate software

(e.g., GraphPad Prism).

Experimental Workflow and Logical Relationships
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Caption: Workflow for assessing NCB-0846 efficacy in patient-derived organoids.
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Expected Outcomes and Troubleshooting
Morphological Changes: Treatment with effective concentrations of NCB-0846 is expected to

induce a decrease in organoid size and complexity, with evidence of cell death (darkening,

fragmentation).

Dose-Dependent Inhibition: A clear dose-dependent decrease in cell viability should be

observed, allowing for the determination of a reliable IC50 value.

Troubleshooting:

Low Organoid Yield: Optimize tissue digestion time and enzyme concentration. Ensure the

quality of the Basement Membrane Matrix.

High Variability in Viability Assays: Ensure uniform organoid size and density when plating

for drug screening. Mix thoroughly after adding the viability reagent.

Inconsistent Drug Effects: Verify the stability and activity of the NCB-0846 stock solution.

Ensure accurate serial dilutions.

Conclusion
The use of patient-derived organoids provides a robust platform for evaluating the therapeutic

potential of targeted agents like NCB-0846 in a personalized manner. The protocols and

information provided herein offer a comprehensive guide for researchers to investigate the

efficacy of TNIK inhibition in colorectal cancer PDOs, paving the way for further preclinical and

clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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